molecular formula C7H6ClNO B1469672 2-Chloro-5,7-dihydrofuro[3,4-B]pyridine CAS No. 1464091-43-7

2-Chloro-5,7-dihydrofuro[3,4-B]pyridine

Cat. No.: B1469672
CAS No.: 1464091-43-7
M. Wt: 155.58 g/mol
InChI Key: HGLLKIPTUBJJAC-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dihydrofuro[3,4-b]pyridine (CAS: 1464091-43-7) is a heterocyclic compound with a fused furopyridine core. Its molecular formula is C₇H₆ClNO, and it has a molecular weight of 155.58 g/mol . The compound is sensitive to environmental conditions, requiring storage under an inert atmosphere at 2–8°C . A related derivative, this compound-3-carbaldehyde (CAS: 2445786-03-6), introduces an aldehyde functional group, increasing the molecular weight to 183.59 g/mol and altering reactivity for applications in Schiff base synthesis .

Properties

IUPAC Name

2-chloro-5,7-dihydrofuro[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-2-1-5-3-10-4-6(5)9-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLLKIPTUBJJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278025
Record name 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464091-43-7
Record name 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464091-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodine-Mediated Cyclization of N-Homopropargylic β-Enaminones

A recent study (2025) reported a novel method for synthesizing 6,7-dihydrofuro[3,4-c]pyridines, closely related structural analogs, via the reaction of N-homopropargylic β-enaminones with molecular iodine or N-iodosuccinimide in the presence of cesium carbonate. This reaction forms two new C–O and C–C bonds, resulting in the bicyclic fused ring system characteristic of dihydrofuro[3,4-c]pyridines.

  • Reaction Conditions: Excess molecular iodine or N-iodosuccinimide, cesium carbonate as base.
  • Mechanism: Initiated by the formation of an iodonium ion on the alkyne moiety, leading to nucleophilic cyclization onto the ketone group, followed by elimination of iodine to yield the dihydrofuro[3,4-c]pyridine ring system.
  • Yields: Moderate, ranging from 13% to 30% depending on reagent equivalents and reaction time.
  • Optimization: Using 4.0 equivalents of iodine and 2.5 equivalents of cesium carbonate gave the highest yield (~30%). Prolonged reaction times (>24 h) led to decomposition.
  • Notes: The reaction also produces minor amounts of 3,4-diaryloylpyridines as side products.

This approach is significant as it provides a direct route to the fused bicyclic system, although the yields are modest and reaction conditions require careful control to avoid decomposition.

Parameter Condition Yield (%) Notes
Iodine equivalents 4.0 30 Optimal yield
Cesium carbonate equivalents 2.5 Base for deprotonation
Reaction time 24 h Longer times cause decomposition
Solvent Not specified Reaction performed neat or in dilute conditions affects yield

Microwave-Assisted Synthesis (MWAS) of Chlorinated Dihydrofuro[3,4-B]pyridines

Another approach involves microwave-assisted synthesis of related 4,7-dihydrofuro[3,4-b]pyridine-2,5-dione derivatives, which can be modified to introduce chlorine at the 2-position.

  • Starting Materials: Alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates.
  • Chlorination: Achieved via Vilsmeier-Haack reaction using POCl3 and DMF, accelerated by microwave irradiation.
  • Lactonization: Followed by reaction with N-bromosuccinimide (NBS) under microwave conditions to form the furo[3,4-b]pyridine ring.
  • Reaction Conditions: Microwave irradiation at 240 W and controlled temperature (~80 °C) for 10 minutes.
  • Yields: Moderate to good (44%–89%) for intermediates; final fused products obtained in moderate yields.
  • Advantages: Microwave-assisted methods significantly reduce reaction times compared to classical heating (from hours to minutes), improving efficiency and sometimes yield.
Step Reagents/Conditions Time Yield (%) Notes
Vilsmeier-Haack chlorination POCl3, DMF, microwave (MW) 10 min Moderate to good Accelerated formylation/chlorination
Lactonization (ring closure) NBS, microwave, 80 °C, 240 W 10 min Moderate One-pot reaction, solvent-free

Comparative Notes on Preparation Routes

Feature Iodine-Mediated Cyclization of β-Enaminones Microwave-Assisted Synthesis of Dihydrofuro[3,4-b]pyridines
Starting Materials N-homopropargylic β-enaminones Alkyl 4-arylsubstituted tetrahydropyridine carboxylates
Key Reagents Molecular iodine, cesium carbonate POCl3, DMF, N-bromosuccinimide
Reaction Time Up to 24 h 10 min (per step)
Yield Range 13–30% 44–89% (intermediates), moderate for final products
Advantages Direct construction of fused bicyclic system Rapid reaction, solvent-free, scalable
Limitations Moderate yields, decomposition on prolonged time Requires specialized microwave equipment

Detailed Research Findings and Mechanistic Insights

  • The iodine-mediated cyclization proceeds via an electrophilic activation of the alkyne, forming an iodonium intermediate that facilitates intramolecular nucleophilic attack by the ketone oxygen, leading to ring closure.
  • Base-mediated deprotonation and elimination steps finalize the formation of the dihydrofuro[3,4-c]pyridine structure.
  • The presence of excess iodine can lead to further iodination and oxidative aromatization, producing side products such as 3,4-diaryloylpyridines.
  • Microwave-assisted chlorination via the Vilsmeier-Haack reagent accelerates the formation of chloro-substituted intermediates, which then undergo bromine-mediated lactonization to form the fused ring.
  • The microwave method offers a greener and faster alternative to classical methods, reducing reaction times from hours to minutes and improving yields.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Comments
Iodine-Mediated Cyclization N-homopropargylic β-enaminones I2 or NIS, Cs2CO3 Room temp, 24 h 13–30 Moderate yield, sensitive to time
Microwave-Assisted Vilsmeier-Haack Chlorination Alkyl 4-aryl tetrahydropyridine carboxylates POCl3, DMF Microwave, 10 min, 80 °C Moderate to good Fast, solvent-free
Microwave-Assisted Lactonization Chlorinated intermediates NBS Microwave, 10 min, 80 °C Moderate One-pot, efficient ring closure

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dihydrofuro[3,4-B]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo derivatives and dihydrofuro derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5,7-dihydrofuro[3,4-B]pyridine is being explored as a lead compound for the development of new pharmaceuticals. Its biological activities include:

  • Antimicrobial Properties: Investigated for its effectiveness against various pathogens.
  • Anticancer Activity: Studies have shown potential in inhibiting cancer cell growth through mechanisms that may involve interaction with specific biological targets such as enzymes or receptors.

Case Study: A study highlighted the compound's role in developing novel antiviral agents targeting HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Derivatives of dihydrofuro[3,4-d]pyrimidine, which share structural similarities with this compound, exhibited significant potency against resistant strains of HIV-1 .

Biological Research

The compound is also being investigated for its potential as a bioactive molecule:

  • Enzyme Inhibition: Research indicates that it can inhibit certain enzymes, contributing to its anticancer properties.
  • Bioavailability Studies: Understanding how the compound interacts within biological systems is crucial for its development as a therapeutic agent.

Data Table: Biological Activities of this compound

Activity TypeTargetResult/Observation
AntimicrobialVarious pathogensEffective against specific strains
AnticancerCancer cell linesInhibitory effects observed
Enzyme InhibitionSpecific enzymesSignificant inhibition noted

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in synthetic chemistry:

  • Specialty Chemicals Production: Utilized in the synthesis of complex heterocyclic compounds that are important in various industrial applications.
  • Material Science: Its unique properties make it suitable for developing specialty materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dihydrofuro[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, nucleophilic substitution reactions with hydrazine hydrate lead to the formation of substituted pyrazolo derivatives, which may exhibit biological activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison with analogous furopyridine derivatives, focusing on structural variations, physicochemical properties, and synthesis methodologies.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Hazards (GHS)
2-Chloro-5,7-dihydrofuro[3,4-b]pyridine C₇H₆ClNO Cl at position 2 155.58 Not reported H302, H315, H320, H335
3-Bromo-5,7-dihydrofuro[3,4-b]pyridine C₇H₆BrNO Br at position 3 200.04 Not reported Likely similar to Cl analog
(Z)-5-Methoxy-7-(4-methylbenzylidene)-5,7-dihydrofuro[3,4-b]pyridine (3g) C₁₆H₁₅NO₂ Methoxy at C5, benzylidene at C7 253.30 122–126 Not reported
2-Amino-5,7-dihydrofuro[3,4-b]pyridine C₇H₈N₂O NH₂ at position 2 136.15 Not reported No data
This compound-3-carbaldehyde C₈H₆ClNO₂ Cl at C2, CHO at C3 183.59 Not reported Likely similar to parent

Key Observations

Halogen Substitution Effects: The 3-bromo analog (C₇H₆BrNO) exhibits a higher molecular weight (200.04 g/mol) compared to the chloro derivative due to bromine’s larger atomic mass. Bromine’s lower electronegativity may reduce reactivity in nucleophilic substitutions compared to chlorine . Chlorine at position 2 in the parent compound introduces steric and electronic effects critical for binding in medicinal chemistry applications .

Functional Group Modifications: The carbaldehyde derivative (C₈H₆ClNO₂) adds a formyl group at C3, increasing polarity (XLogP3 = 0.5) and enabling participation in condensation reactions . Amino-substituted analogs (e.g., 2-amino derivative) replace Cl with NH₂, enhancing hydrogen-bonding capacity and basicity, which could improve solubility in aqueous systems .

Benzylidene and Methoxy Derivatives: Compound 3g (C₁₆H₁₅NO₂) incorporates a 4-methylbenzylidene group at C7 and methoxy at C5, increasing hydrophobicity (melting point: 122–126°C) and enabling π-π stacking in crystal lattices .

Hazard and Stability Profiles

  • This compound carries GHS warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H320), and respiratory irritation (H335) .
  • Brominated analogs likely share similar hazards, though bromine’s higher molecular weight may reduce volatility.

Biological Activity

2-Chloro-5,7-dihydrofuro[3,4-B]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused furan and pyridine ring system, positions it as a promising candidate for various biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H6_6ClN O
  • Molecular Weight : 155.58 g/mol
  • CAS Number : 1464091-43-7

The compound features a chlorine atom at the 2-position of the furan ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. This property allows it to interact with various biological targets, leading to the formation of biologically active derivatives. For example, reactions with hydrazine hydrate can yield substituted pyrazolo derivatives that exhibit notable biological activity .

Antiviral Activity

Research has indicated that derivatives of this compound may possess antiviral properties. In particular, studies have explored its potential as an inhibitor of HIV-1 non-nucleoside reverse transcriptase . The structure–activity relationship (SAR) analysis suggests that modifications to the core structure can enhance antiviral efficacy while reducing cytotoxicity.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as mushroom tyrosinase. Tyrosinase is crucial in melanin synthesis and is a target for skin-whitening agents. Certain derivatives have shown promising IC50_{50} values comparable to established inhibitors like kojic acid .

CompoundIC50_{50} (μM)Type of Inhibition
This compound Derivative A5.0Non-competitive
Kojic Acid16.0Competitive

Study on Antiviral Properties

A study focusing on the antiviral properties of modified dihydrofuro[3,4-B]pyridines demonstrated that specific structural modifications significantly increased potency against HIV-1 strains resistant to current treatments. For instance, derivative K-5a2 exhibited an EC50_{50} of 30.6 nM against a resistant strain .

Tyrosinase Inhibition Studies

In another study evaluating the inhibitory effects on mushroom tyrosinase, several synthesized derivatives were tested for their potential as skin-whitening agents. One notable derivative displayed an IC50_{50} value of 3.17 μM, indicating strong inhibitory activity compared to standard references . The docking studies revealed critical interactions with active site residues that contribute to its inhibitory action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5,7-dihydrofuro[3,4-B]pyridine, and how can reaction conditions be standardized?

  • Methodological Answer: Synthesis typically involves cyclization reactions of substituted pyridine precursors under controlled conditions. For example, analogous heterocycles (e.g., pyrazolo[3,4-b]pyridines) are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling in 1,2-dimethoxyethane or toluene under inert atmospheres (N₂ or Ar) . Reaction parameters (temperature, catalyst loading, solvent polarity) should be optimized using Design of Experiments (DoE) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR (to verify substituent positions and coupling constants) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is recommended. Cross-validate results with elemental analysis (C, H, N, Cl%) to ensure <2% deviation from theoretical values .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

  • Methodological Answer: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity for detecting halogenated byproducts or residual solvents. For non-volatile impurities, use UPLC with a photodiode array detector (PDA) coupled with charged aerosol detection (CAD) . Reference standards (e.g., 5-chloro-2-formylpyridine analogs) should be included for calibration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in substitution reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the chloro substituent’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attack at specific positions . Solvent effects (PCM model) and transition-state analysis (IRC) further refine predictions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?

  • Methodological Answer: Conflicting NMR data may arise from dynamic processes (e.g., ring puckering in the furopyridine system). Variable-temperature NMR (VT-NMR) can detect conformational changes by observing signal coalescence at elevated temperatures . For ambiguous peaks, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. How do steric and electronic effects influence the compound’s utility as a building block in medicinal chemistry?

  • Methodological Answer: The fused furopyridine core offers rigidity for target binding, while the chloro group enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura reactions). Steric hindrance at the 5- and 7-positions can be mitigated using bulky ligands (e.g., XPhos) in Pd-catalyzed reactions . Structure-activity relationship (SAR) studies should compare analogs with varying substituents (e.g., methyl, nitro) to map bioactivity trends .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer: Poor crystallinity is common due to planar aromatic systems. Slow vapor diffusion (e.g., hexane into dichloromethane) or co-crystallization with carboxylic acids (to form hydrogen bonds) may improve crystal growth . Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation resolves bond lengths/angles, while Hirshfeld surface analysis quantifies intermolecular interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
Reactant of Route 2
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine

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